molecular formula C5H8O2 B046184 trans-2-Methylcyclopropanecarboxylic acid CAS No. 10487-86-2

trans-2-Methylcyclopropanecarboxylic acid

Cat. No.: B046184
CAS No.: 10487-86-2
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-QWWZWVQMSA-N
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Description

trans-2-Methylcyclopropanecarboxylic acid: is an organic compound with the molecular formula C5H8O2 It is a derivative of cyclopropane, characterized by the presence of a carboxylic acid group and a methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation of Ethyl Crotonate: One of the scalable methods for synthesizing trans-2-Methylcyclopropanecarboxylic acid involves the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey’s ylide).

    Industrial Production Methods: Industrial production often involves similar cyclopropanation reactions but on a larger scale, ensuring high yields and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methylcyclopropanecarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
  • Employed in the study of stereochemistry and reaction mechanisms due to its unique structural properties.

Biology and Medicine:

  • Investigated for its potential as a precursor in the synthesis of biologically active compounds.
  • Studied for its role in the development of new drugs and therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which trans-2-Methylcyclopropanecarboxylic acid exerts its effects is primarily through its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methyl group on the cyclopropane ring can affect the compound’s steric and electronic properties, further modulating its activity.

Comparison with Similar Compounds

    cis-2-Methylcyclopropanecarboxylic acid: Similar in structure but differs in the spatial arrangement of the methyl and carboxylic acid groups.

    Cyclopropanecarboxylic acid: Lacks the methyl group, making it less sterically hindered.

    1-Methylcyclopropanecarboxylic acid: The methyl group is attached to a different carbon on the cyclopropane ring.

Uniqueness:

  • The trans configuration of the methyl and carboxylic acid groups in trans-2-Methylcyclopropanecarboxylic acid imparts unique stereochemical properties, influencing its reactivity and interactions with other molecules.
  • The presence of both a methyl group and a carboxylic acid group on the cyclopropane ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242652
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6202-94-4, 10487-86-2
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6202-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-methylcyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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